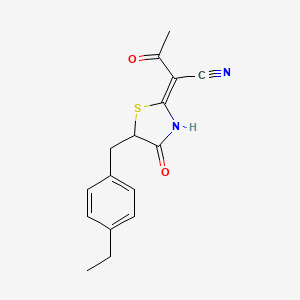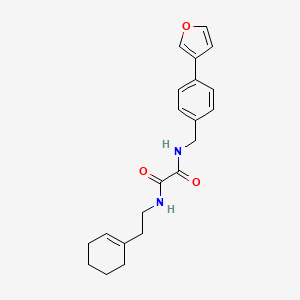![molecular formula C12H14N4O B2358963 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 863713-16-0](/img/structure/B2358963.png)
3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. One common method involves the reaction of 4-methoxybenzaldehyde with 2-hydrazinopyrimidine in the presence of an acid catalyst. The reaction mixture is heated under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while reducing reaction time and cost .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like sodium hypochlorite.
Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in ethanol at room temperature.
Reduction: Sodium borohydride in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products:
Oxidized derivatives:
Reduced derivatives: Formed by the addition of hydrogen atoms.
Substituted derivatives: Formed by replacing the methoxy group with other functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promise in reducing inflammation and protecting neuronal cells from damage .
Medicine: The compound has potential therapeutic applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its ability to inhibit inflammatory pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity .
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves the inhibition of key inflammatory pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .
類似化合物との比較
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure but differ in the presence of a sulfur atom in the thiazole ring.
Triazolo[4,3-a]pyridines: These compounds have a pyridine ring instead of a pyrimidine ring, leading to different biological activities.
Triazole analogues: These compounds contain the triazole ring but differ in the attached functional groups and overall structure.
Uniqueness: The uniqueness of 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine lies in its specific substitution pattern and the combination of the triazole and pyrimidine rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-17-10-5-3-9(4-6-10)11-14-15-12-13-7-2-8-16(11)12/h3-6H,2,7-8H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVXBKGJGLOLFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2358892.png)

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2358895.png)

![3,4-dichloro-N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2358899.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2358900.png)

